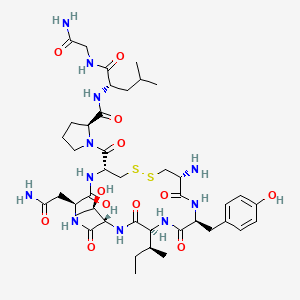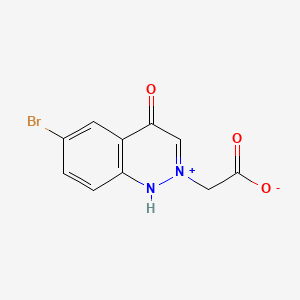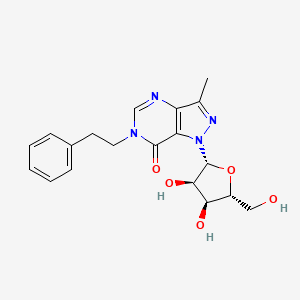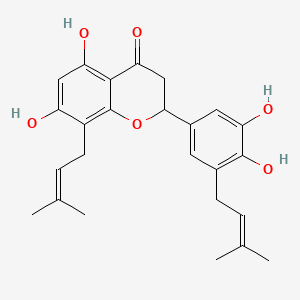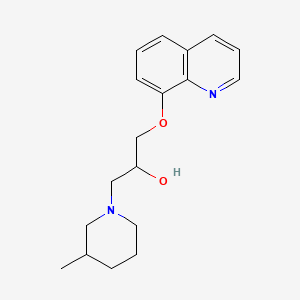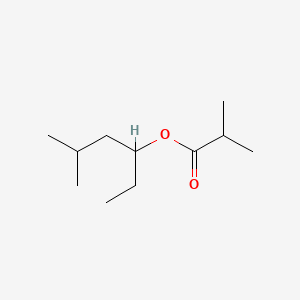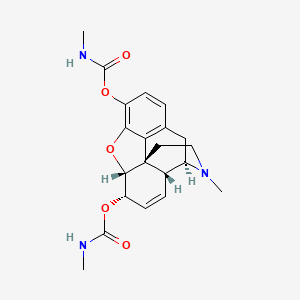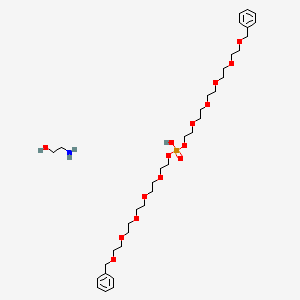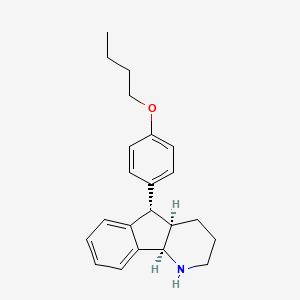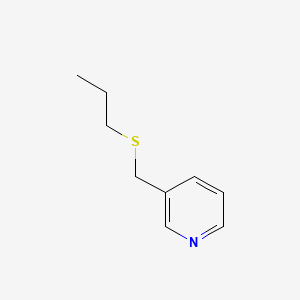
Pyridine, 3-((propylthio)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-3-ylmethylpropylthioether: ist ein Derivat von Pyridin, einem sechsgliedrigen aromatischen Heterocyclus, der ein Stickstoffatom enthält. Pyridinderivate sind in verschiedenen Bereichen aufgrund ihrer einzigartigen chemischen Eigenschaften und biologischen Aktivitäten von Bedeutung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Pyridin-3-ylmethylpropylthioether beinhaltet typischerweise die Einführung einer Propylthiogruppe in den Pyridinring. Eine übliche Methode ist die nucleophile Substitutionsreaktion, bei der eine Propylthiolgruppe unter basischen Bedingungen an ein Pyridinderivat eingeführt wird. Die Reaktion kann unter Verwendung von Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) in Lösungsmitteln wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt werden.
Industrielle Produktionsmethoden: Die industrielle Produktion von Pyridin-3-ylmethylpropylthioether kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren wie Palladium- oder Nickelkomplexe können verwendet werden, um die Reaktion zu erleichtern, und die Prozessbedingungen werden optimiert, um die Stabilität der Verbindung zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen:
Oxidation: Pyridin-3-ylmethylpropylthioether kann Oxidationsreaktionen eingehen, um Sulfoxide oder Sulfone zu bilden. Übliche Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Die Reduktion der Verbindung kann zur Bildung von Thiolen oder anderen reduzierten schwefelhaltigen Derivaten führen. Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.
Substitution: Die Verbindung kann an verschiedenen Substitutionsreaktionen teilnehmen, wie z. B. Halogenierung oder Alkylierung, unter Verwendung von Reagenzien wie Halogenen (Cl₂, Br₂) oder Alkylhalogeniden (R-X).
Übliche Reagenzien und Bedingungen:
Oxidation: H₂O₂, m-CPBA, Essigsäure (AcOH)
Reduktion: LiAlH₄, Natriumborhydrid (NaBH₄)
Substitution: Halogene, Alkylhalogenide, Basen (NaH, KOtBu)
Hauptprodukte:
Oxidation: Sulfoxide, Sulfone
Reduktion: Thiole, reduzierte Schwefelderivate
Substitution: Halogenierte oder alkylierte Pyridinderivate
Wissenschaftliche Forschungsanwendungen
Chemie: Pyridin-3-ylmethylpropylthioether wird als Baustein in der organischen Synthese verwendet. Es dient als Vorläufer für die Synthese komplexerer Moleküle und kann bei der Entwicklung von Liganden für die Koordinationschemie eingesetzt werden.
Biologie: In der biologischen Forschung wird diese Verbindung hinsichtlich ihres Potenzials als Enzyminhibitor oder als Modulator biologischer Pfade untersucht. Seine Fähigkeit, mit biologischen Makromolekülen zu interagieren, macht es zu einem Kandidaten für die Wirkstoffforschung und -entwicklung.
Medizin: Die einzigartigen chemischen Eigenschaften der Verbindung machen sie zu einem potenziellen Kandidaten für die Entwicklung von Arzneimitteln. Sie wird auf ihre antimikrobielle, anticancerogene und entzündungshemmende Aktivität untersucht.
Industrie: Im Industriesektor wird Pyridin-3-ylmethylpropylthioether bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Spezialchemikalien eingesetzt. Seine Stabilität und Reaktivität machen es für verschiedene industrielle Anwendungen geeignet.
Wirkmechanismus
Der Wirkmechanismus von Pyridin-3-ylmethylpropylthioether beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Propylthiogruppe kann kovalente Bindungen mit aktiven Zentren von Enzymen eingehen und deren Aktivität hemmen. Darüber hinaus kann die Verbindung Signalwege modulieren, indem sie an Rezeptoren bindet und deren Funktion verändert.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-((propylthio)methyl)- typically involves the introduction of a propylthio group to the pyridine ring. One common method is the nucleophilic substitution reaction where a propylthiol group is introduced to a pyridine derivative under basic conditions. The reaction can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of Pyridine, 3-((propylthio)methyl)- may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the reaction, and the process conditions are optimized to maintain the stability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Pyridine, 3-((propylthio)methyl)- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives. Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, using reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X).
Common Reagents and Conditions:
Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH)
Reduction: LiAlH₄, sodium borohydride (NaBH₄)
Substitution: Halogens, alkyl halides, bases (NaH, KOtBu)
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced sulfur derivatives
Substitution: Halogenated or alkylated pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 3-((propylthio)methyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of ligands for coordination chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a modulator of biological pathways. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound’s unique chemical properties make it a potential candidate for the development of pharmaceuticals. It is investigated for its antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, Pyridine, 3-((propylthio)methyl)- is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Pyridine, 3-((propylthio)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The propylthio group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Pyridin: Die Stammverbindung, ein einfacher stickstoffhaltiger Heterocyclus.
3-Methylpyridin: Ein methyliertes Pyridin mit ähnlichen aromatischen Eigenschaften.
3-Ethylpyridin: Ein ethyliertes Pyridin mit vergleichbarer Reaktivität.
Einzigartigkeit: Pyridin-3-ylmethylpropylthioether ist einzigartig aufgrund des Vorhandenseins der Propylthiogruppe, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Gruppe verstärkt die Fähigkeit der Verbindung, an schwefelbezogenen Reaktionen teilzunehmen, und erhöht ihr Potenzial für biologische Aktivität im Vergleich zu ihren einfacheren Analoga.
Durch das Verständnis der Synthese, Reaktionen, Anwendungen und Mechanismen von Pyridin-3-ylmethylpropylthioether können Forscher sein Potenzial in verschiedenen wissenschaftlichen und industriellen Bereichen weiter erforschen.
Eigenschaften
CAS-Nummer |
102206-73-5 |
|---|---|
Molekularformel |
C9H13NS |
Molekulargewicht |
167.27 g/mol |
IUPAC-Name |
3-(propylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C9H13NS/c1-2-6-11-8-9-4-3-5-10-7-9/h3-5,7H,2,6,8H2,1H3 |
InChI-Schlüssel |
MISHQSUTHCCEIA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


